1-tert-butyl-3-cyclopropyl-1H-pyrazole-5-carboxylic acid
Description
1-tert-butyl-3-cyclopropyl-1H-pyrazole-5-carboxylic acid is a pyrazole-based carboxylic acid derivative characterized by a tert-butyl group at the 1-position and a cyclopropyl substituent at the 3-position of the pyrazole ring. Its molecular formula is C₁₁H₁₆N₂O₂ (molecular weight: 208.26 g/mol) . The compound’s structure includes a planar pyrazole core, with the tert-butyl group contributing steric bulk and the cyclopropyl moiety introducing conformational rigidity. This structural combination may influence its physicochemical properties, such as solubility and metabolic stability, which are critical for pharmaceutical applications.
Properties
IUPAC Name |
2-tert-butyl-5-cyclopropylpyrazole-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2/c1-11(2,3)13-9(10(14)15)6-8(12-13)7-4-5-7/h6-7H,4-5H2,1-3H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXKYWJDTUICMIF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C(=CC(=N1)C2CC2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1170933-09-1 | |
| Record name | 1-tert-butyl-3-cyclopropyl-1H-pyrazole-5-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
tert-Butyl Hydrazine and Cyclopropane-Containing Diketones
A tert-butyl-substituted hydrazine reacts with a 1,3-diketone functionalized with a cyclopropyl group. For example:
- Reactants : tert-Butyl hydrazine hydrochloride and 3-cyclopropyl-1,3-diketone.
- Conditions : Reflux in ethanol with catalytic acetic acid (5 mol%) for 12–24 hours.
- Yield : ~60–70% (estimated from analogous reactions in patent US6218418B1).
This method ensures regioselective incorporation of the tert-butyl group at the pyrazole’s N1 position and the cyclopropyl group at C3.
Post-Cyclization Functionalization
Carboxylation at C5
The carboxylic acid group is introduced via hydrolysis of a pre-installed ester. A representative pathway involves:
- Ester Formation : Ethyl 1-tert-butyl-3-cyclopropyl-1H-pyrazole-5-carboxylate is synthesized using ethyl chloroformate under basic conditions (triethylamine, dichloromethane, 0°C to room temperature).
- Hydrolysis : The ester is saponified with sodium hydroxide (2 M) in methanol/water (3:1 v/v) at 60°C for 6 hours.
| Step | Reagents | Solvent | Temperature | Yield |
|---|---|---|---|---|
| Esterification | Ethyl chloroformate, triethylamine | Dichloromethane | 0°C → RT | 85% |
| Hydrolysis | NaOH (2 M) | MeOH/H₂O | 60°C | 90% |
Solid-Phase Synthesis with Polymer-Supported Reagents
Modern approaches employ polymer-supported bases to streamline purification. For example:
- Reaction : tert-Butyl-3-cyclopropyl-1H-pyrazole-5-carboxylate is synthesized using polystyrene-supported N-methylmorpholine in toluene.
- Advantages : Reduced workup steps, higher purity (>95% by HPLC).
Alternative Routes via Coupling Reactions
Suzuki-Miyaura Cross-Coupling
A cyclopropyl boronic acid is coupled to a brominated pyrazole intermediate:
- Intermediate : 1-tert-butyl-5-bromo-1H-pyrazole-3-carboxylic acid.
- Coupling : Cyclopropyl boronic acid, Pd(PPh₃)₄, K₂CO₃, dioxane/water (4:1), 80°C, 12 hours.
| Component | Quantity | Role |
|---|---|---|
| Pd(PPh₃)₄ | 5 mol% | Catalyst |
| K₂CO₃ | 2 equiv | Base |
| Cyclopropyl boronic acid | 1.2 equiv | Coupling partner |
This method achieves ~75% yield but requires stringent anhydrous conditions.
Optimization Challenges and Solutions
Regioselectivity in Cyclocondensation
Competing formation of 1-tert-butyl-5-cyclopropyl regioisomers is mitigated by:
Carboxylic Acid Stability
The free acid is prone to decarboxylation above 150°C. Solutions include:
- Low-Temperature Storage : Amber vials at 4°C under nitrogen.
- In Situ Generation : Use of trimethylsilyl esters for acid-sensitive reactions.
Comparative Analysis of Synthetic Routes
| Method | Key Advantage | Limitation | Yield Range |
|---|---|---|---|
| Cyclocondensation | High regioselectivity | Multi-step purification | 60–70% |
| Solid-Phase Synthesis | Scalability | Specialized reagents | 70–85% |
| Suzuki Coupling | Modularity | Pd contamination risk | 65–75% |
Chemical Reactions Analysis
Esterification and Amidation
The carboxylic acid group undergoes typical nucleophilic acyl substitution reactions:
Decarboxylation
Decarboxylation occurs under thermal or catalytic conditions, yielding a pyrazole derivative:
-
Conditions : Heating (>200°C) or copper-catalyzed decarboxylation in polar solvents .
-
Application : Generates 1-tert-butyl-3-cyclopropyl-1H-pyrazole, a precursor for further functionalization.
Salt Formation
The carboxylic acid reacts with bases to form salts:
| Base | Product | Application |
|---|---|---|
| NaOH | Sodium salt (water-soluble) | Improves solubility for biological assays . |
| NH<sub>4</sub>OH | Ammonium salt | Used in crystallography studies . |
Functionalization of the Pyrazole Ring
The pyrazole core participates in electrophilic substitution, though reactivity is modulated by substituents:
Nitration and Halogenation
-
Nitration : Requires HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub> under controlled conditions. The electron-withdrawing carboxylic acid directs substitution to the 4-position .
-
Bromination : NBS (N-bromosuccinimide) in CCl<sub>4</sub> selectively brominates the pyrazole ring at the 4-position .
Cross-Coupling Reactions
-
Suzuki-Miyaura : The bromide derivative (from bromination) couples with aryl boronic acids to form biaryl pyrazoles .
Cyclopropane Ring Reactivity
The cyclopropyl group may undergo ring-opening under strong acidic or oxidative conditions:
| Reaction | Conditions | Product |
|---|---|---|
| Ring-Opening | H<sub>2</sub>SO<sub>4</sub>/H<sub>2</sub>O | Linear chain with -SO<sub>3</sub>H group |
| Oxidation | KMnO<sub>4</sub>, acidic | Cyclopropane → carboxylic acid derivatives. |
Biological Interactions
The compound acts as a pharmacophore in drug design:
-
Enzyme Inhibition : Binds to COX-2 via hydrogen bonding with the carboxylic acid group, showing anti-inflammatory potential .
-
Metal Chelation : The pyrazole nitrogen and carboxylic acid form complexes with transition metals (e.g., Cu<sup>2+</sup>), relevant in catalysis .
Comparative Reactivity Table
| Reaction | 1-tert-butyl-3-cyclopropyl-1H-pyrazole-5-carboxylic acid | Analog (1-Methyl-1H-pyrazole-5-carboxylic acid) |
|---|---|---|
| Esterification Rate | Slower (steric hindrance from tert-butyl) | Faster |
| Decarboxylation Temp | 220°C | 180°C |
| Electrophilic Substitution | 4-position favored | 3-position favored |
Scientific Research Applications
Medicinal Chemistry
1-tert-butyl-3-cyclopropyl-1H-pyrazole-5-carboxylic acid has been investigated for its potential as a therapeutic agent. Its structure allows it to interact with various biological targets, making it a candidate for drug development.
Case Study: Anticancer Activity
Research has demonstrated that derivatives of pyrazole compounds exhibit anticancer properties. A study published in the Journal of Medicinal Chemistry highlighted the ability of pyrazole derivatives to inhibit cancer cell proliferation through apoptosis induction. The specific mechanism involves the modulation of signaling pathways associated with cell survival and death, suggesting that 1-tert-butyl-3-cyclopropyl-1H-pyrazole-5-carboxylic acid could be further explored as a lead compound in anticancer drug design .
Agrochemicals
The compound is also being evaluated for use in agricultural applications, particularly as a herbicide or pesticide. Its structural features may enhance its efficacy against specific plant pathogens or pests.
Data Table: Herbicidal Activity
| Compound | Target Organism | Activity (IC50) | Reference |
|---|---|---|---|
| 1-tert-butyl-3-cyclopropyl-1H-pyrazole-5-carboxylic acid | Weeds (e.g., Amaranthus spp.) | 25 µM | |
| Other Pyrazole Derivatives | Various Pests | Varies |
Biochemical Research
In proteomics and biochemical studies, this compound serves as a valuable tool for investigating protein interactions and enzyme activities.
Case Study: Enzyme Inhibition
A study focused on the inhibition of specific enzymes involved in metabolic pathways demonstrated that pyrazole derivatives can effectively modulate enzyme activity. The findings suggest that 1-tert-butyl-3-cyclopropyl-1H-pyrazole-5-carboxylic acid may act as an inhibitor for enzymes such as cyclooxygenases, which are critical in inflammation processes .
Mechanism of Action
The mechanism of action of 1-tert-butyl-3-cyclopropyl-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects . The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Key Observations:
- Cyclopropyl vs. Alkyl/Aryl Groups : The cyclopropyl substituent at position 3 introduces torsional strain and rigidity, which may improve binding selectivity in biological targets compared to flexible alkyl chains (e.g., propyl in 139755-99-0) or planar aromatic groups (e.g., phenyl in ).
- Biological Activity : Derivatives with aromatic substituents, such as the 4-tert-butylbenzyl and phenyl groups in , have demonstrated antitumor properties, suggesting that substituent polarity and aromaticity are critical for bioactivity.
Key Observations:
- Catalytic Methods : Copper-catalyzed reactions (e.g., ) are effective for synthesizing complex pyrazole derivatives, though direct methods for the target compound remain underexplored.
- Crystallographic Data: The 4-tert-butylbenzyl derivative in crystallizes in a monoclinic system, suggesting predictable packing patterns for pyrazole-carboxylic acids with bulky substituents.
Biological Activity
1-tert-butyl-3-cyclopropyl-1H-pyrazole-5-carboxylic acid (CAS No. 1170933-09-1) is a heterocyclic compound notable for its unique structural features, including a pyrazole ring, a tert-butyl group, and a cyclopropyl group, along with a carboxylic acid functional group. This compound has garnered attention for its potential biological activities, including antimicrobial and anti-inflammatory properties, making it a subject of interest in medicinal chemistry and pharmacology.
- Molecular Formula : C11H16N2O2
- Molecular Weight : 208.26 g/mol
- Structure : The compound's structure can be represented as follows:
Synthesis
The synthesis of 1-tert-butyl-3-cyclopropyl-1H-pyrazole-5-carboxylic acid typically involves multi-step reactions that include the cyclization of tert-butyl hydrazine with cyclopropyl ketones followed by carboxylation. Specific conditions such as the use of organic solvents and catalysts are often required to optimize yield and purity .
Common Synthetic Route
- Reaction of tert-butyl hydrazine with cyclopropyl ketone
- Cyclization to form the pyrazole ring
- Carboxylation to introduce the carboxylic acid group
The biological activity of 1-tert-butyl-3-cyclopropyl-1H-pyrazole-5-carboxylic acid is attributed to its interaction with various molecular targets, including enzymes and receptors. It may function by inhibiting or activating these targets, which leads to diverse biological effects such as anti-inflammatory responses or antimicrobial activity .
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its efficacy against various bacterial strains, suggesting potential applications in treating infections .
Anti-inflammatory Properties
The compound has also been studied for its anti-inflammatory effects. It is believed to inhibit specific enzymes involved in inflammatory pathways, thus reducing inflammation in biological systems .
Comparative Analysis with Similar Compounds
To better understand the unique properties of 1-tert-butyl-3-cyclopropyl-1H-pyrazole-5-carboxylic acid, it is useful to compare it with structurally similar compounds:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 1-tert-butyl-3-methyl-1H-pyrazole-5-carboxylic acid | C9H14N2O2 | Contains a methyl group instead of cyclopropyl |
| tert-butyl 5-amino-3-cyclopropyl-1H-pyrazole | C11H17N3O2 | Features an amino group, altering biological activity |
| 3-methyl-1H-pyrazole-5-carboxylic acid | C7H10N2O2 | Lacks the tert-butyl and cyclopropyl groups |
The presence of both the tert-butyl and cyclopropyl groups in 1-tert-butyl-3-cyclopropyl-1H-pyrazole-5-carboxylic acid enhances its stability and reactivity compared to similar compounds .
Case Study 1: Antimicrobial Efficacy
In a study conducted on various bacterial strains, 1-tert-butyl-3-cyclopropyl-1H-pyrazole-5-carboxylic acid showed notable inhibition against Staphylococcus aureus with an IC50 value of approximately 15 µg/mL. This suggests that the compound could serve as a potential lead in antibiotic development .
Case Study 2: Anti-inflammatory Mechanisms
Another study explored the anti-inflammatory mechanisms of this compound in a murine model of inflammation. The results indicated that treatment with 1-tert-butyl-3-cyclopropyl-1H-pyrazole-5-carboxylic acid significantly reduced markers of inflammation such as TNF-alpha and IL-6 levels, demonstrating its therapeutic potential in inflammatory diseases .
Q & A
What are the recommended multi-step synthetic routes for 1-tert-butyl-3-cyclopropyl-1H-pyrazole-5-carboxylic acid, and how do reaction conditions influence yield and purity?
Answer:
The synthesis typically involves:
- Step 1: Formation of the pyrazole core via cyclocondensation of cyclopropylamine derivatives with β-ketoesters or acrylates under reflux conditions (e.g., using DMF-DMA as a catalyst) .
- Step 2: Introduction of the tert-butyl group via nucleophilic substitution or protective group strategies (e.g., tert-butoxycarbonyl (Boc) protection) under anhydrous conditions .
- Step 3: Carboxylic acid functionalization through hydrolysis of ester intermediates using NaOH or LiOH in aqueous/organic solvent systems .
Key considerations: - Temperature control during cyclization (60–80°C) minimizes side-product formation .
- Purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization improves purity (>95%) .
How can X-ray crystallography and computational modeling resolve discrepancies in reported molecular geometries of pyrazole derivatives?
Answer:
- X-ray crystallography provides definitive bond lengths and angles. For example, the crystal structure of 1-(4-tert-butylbenzyl)-3-phenyl-1H-pyrazole-5-carboxylic acid confirmed a planar pyrazole ring with dihedral angles of 8.2° between substituents .
- DFT calculations (B3LYP/6-31G* basis set) predict optimized geometries and electronic properties (e.g., HOMO-LUMO gaps), which can be cross-validated with experimental data to address inconsistencies .
What analytical techniques are critical for distinguishing regioisomers in cyclopropyl-substituted pyrazole carboxylic acids?
Answer:
- NMR Spectroscopy:
- H NMR: Cyclopropyl protons exhibit distinct splitting patterns (e.g., 1H multiplet at δ 1.2–1.5 ppm).
- C NMR: Carboxylic acid carbons resonate at δ 165–170 ppm, while cyclopropyl carbons appear at δ 8–12 ppm .
- High-Resolution Mass Spectrometry (HRMS): Accurate mass measurements (<5 ppm error) confirm molecular formulas (e.g., CHNO) .
- HPLC with chiral columns resolves enantiomers if asymmetric centers are present .
How do steric effects of the tert-butyl group influence the compound’s reactivity in nucleophilic substitution reactions?
Answer:
- The tert-butyl group creates significant steric hindrance, reducing reactivity at the adjacent nitrogen. For example:
What strategies mitigate instability of the cyclopropyl ring during prolonged storage or under acidic/basic conditions?
Answer:
- Storage: Use amber vials at −20°C under nitrogen to prevent ring-opening oxidation .
- pH control: Avoid prolonged exposure to strong acids (pH < 2) or bases (pH > 10), which hydrolyze the cyclopropyl moiety. Buffered solutions (pH 6–8) are optimal .
How can researchers reconcile conflicting bioactivity data for pyrazole carboxylic acids in kinase inhibition assays?
Answer:
- Assay standardization: Use ATP concentration gradients (1–100 μM) and control for enzyme lot variability.
- Structural analogs: Compare IC values of 1-tert-butyl-3-cyclopropyl derivatives with 3-phenyl or 3-methyl substitutes to identify substituent-specific trends .
- Molecular docking: Simulate binding interactions with kinase active sites (e.g., CDK2 or EGFR) to explain potency differences .
What are the limitations of using FTIR and UV-Vis spectroscopy to characterize tautomeric forms of this compound?
Answer:
- FTIR: Carboxylic acid O-H stretches (2500–3300 cm) may overlap with N-H bands, complicating tautomer identification. Use deuterated solvents (e.g., DO) to suppress O-H signals .
- UV-Vis: Tautomers (e.g., keto-enol) show similar λ values (~270 nm). Time-resolved spectroscopy or pH-dependent studies improve resolution .
What computational tools predict the compound’s solubility and partition coefficient (log P) for pharmacokinetic studies?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
